molecular formula C37H53NO14S B605170 Active-Mono-Sulfone-PEG8-acid CAS No. 2055048-45-6

Active-Mono-Sulfone-PEG8-acid

Cat. No. B605170
CAS RN: 2055048-45-6
M. Wt: 767.88
InChI Key: YYYREZMWSVJNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Active-Mono-Sulfone-PEG8-acid is a PEG linker with a sulfone and acid end group . It is used in the synthesis of PROTACs . The sulfone group can be conjugated with thiol groups of proteins. The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .


Synthesis Analysis

Active-Mono-Sulfone-PEG8-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is provided by CD Bioparticles for drug delivery .


Molecular Structure Analysis

The molecular formula of Active-Mono-Sulfone-PEG8-acid is C37H53NO14S . Its molecular weight is 767.9 g/mol .


Chemical Reactions Analysis

Active-Mono-Sulfone-PEG8-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The sulfone group can be conjugated with thiol groups of proteins. The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .


Physical And Chemical Properties Analysis

The molecular formula of Active-Mono-Sulfone-PEG8-acid is C37H53NO14S . Its molecular weight is 767.9 g/mol . The exact mass is 767.32 .

Scientific Research Applications

Protein Conjugation

Active-Mono-Sulfone-PEG8-acid has a sulfone group that can be conjugated with thiol groups of proteins . This makes it useful in bioconjugation applications where proteins need to be attached to other molecules for study or modification .

Amide Bond Formation

The terminal carboxylic acid of Active-Mono-Sulfone-PEG8-acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This property is often used in peptide synthesis and other areas of biochemistry .

Increasing Water Solubility

The hydrophilic PEG chain of Active-Mono-Sulfone-PEG8-acid increases the water solubility of the compound in aqueous media . This is beneficial in drug delivery systems where improving the solubility of therapeutic agents can enhance their bioavailability .

PROTAC Linker

Active-Mono-Sulfone-PEG8-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a new class of drugs that work by recruiting the body’s own protein degradation machinery to eliminate disease-causing proteins .

Reagent Grade Research

Active-Mono-Sulfone-PEG8-acid is available as a reagent grade compound for research purposes . This means it’s suitable for use in a wide range of experimental procedures in the lab .

Custom Synthesis Support

Some suppliers of Active-Mono-Sulfone-PEG8-acid support custom synthesis . This allows researchers to request specific modifications to the compound to suit their experimental needs .

Mechanism of Action

Active-Mono-Sulfone-PEG8-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Future Directions

Active-Mono-Sulfone-PEG8-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It has potential for research and development in the field of targeted therapy drugs .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H53NO14S/c1-30-3-9-34(10-4-30)53(43,44)29-31(2)36(41)32-5-7-33(8-6-32)37(42)38-12-14-46-16-18-48-20-22-50-24-26-52-28-27-51-25-23-49-21-19-47-17-15-45-13-11-35(39)40/h3-10H,2,11-29H2,1H3,(H,38,42)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYREZMWSVJNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H53NO14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Active-Mono-Sulfone-PEG8-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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